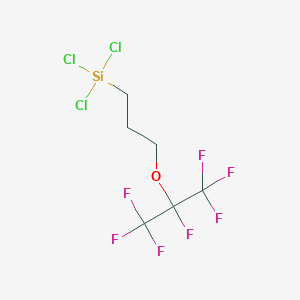

3-(Heptafluoroisopropoxy)propyltrichlorosilane

Descripción general

Descripción

The compound "3-(Heptafluoroisopropoxy)propyltrichlorosilane" is not directly mentioned in the provided papers. However, the papers do discuss related fluoroalcohols and fluorosilanes, which are relevant to understanding the context of fluoroalkylsilanes and their unique properties. For instance, hexafluoroisopropanol is highlighted as a solvent that can facilitate stereoselective reactions, such as the iododesilylation of vinylsilanes, leading to high yields and stereoselectivities for functionalized substrates . Additionally, the structural influence of trifluorosilane on protein conformation is demonstrated, with a particular focus on the induction of secondary structures in proteins . Furthermore, the synthesis of a related compound, 3,3,3-trifluoropropylmethylcyclotrisiloxane, is described through hydrolysis and cracking of 3,3,3-trifluoropropylmethyldichlorosilane, showcasing the potential for synthesizing complex fluorosilane structures .

Synthesis Analysis

The synthesis of fluoroalkylsilanes can be complex, involving multiple steps such as hydrolysis and cracking. The synthesis of 3,3,3-trifluoropropylmethylcyclotrisiloxane, a compound related to the one of interest, is achieved by hydrolyzing 3,3,3-trifluoropropylmethyldichlorosilane under optimal conditions, followed by cracking, reforming, and rectifying the hydrolysate to obtain a high yield of over 85% and a purity of over 99% . This process demonstrates the potential methodologies that could be applied to synthesize compounds like "3-(Heptafluoroisopropoxy)propyltrichlorosilane."

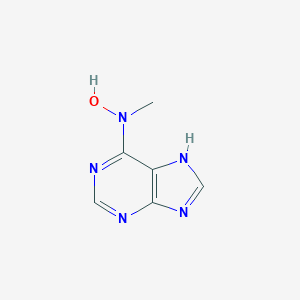

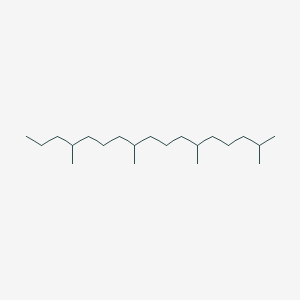

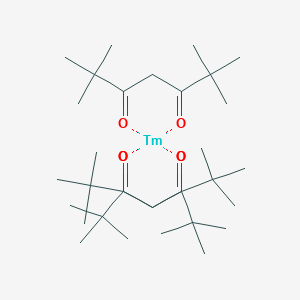

Molecular Structure Analysis

While the molecular structure of "3-(Heptafluoroisopropoxy)propyltrichlorosilane" is not directly analyzed in the provided papers, the studies do offer insights into the behavior of fluorinated groups in molecular systems. For example, the induction of secondary structures in proteins by trifluorosilane suggests that fluorinated silanes can significantly influence molecular conformations . This information could be extrapolated to hypothesize about the structural characteristics and behavior of "3-(Heptafluoroisopropoxy)propyltrichlorosilane."

Chemical Reactions Analysis

The chemical reactivity of fluoroalkylsilanes is exemplified by the stereoselective iododesilylation of vinylsilanes in the presence of hexafluoroisopropanol . This reaction showcases the potential for fluoroalkylsilanes to participate in selective chemical transformations, which could be relevant when considering the reactivity of "3-(Heptafluoroisopropoxy)propyltrichlorosilane" in various chemical environments.

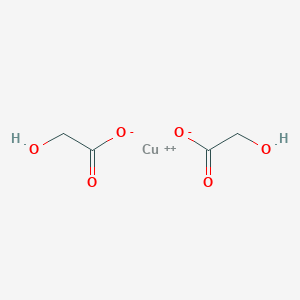

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroalkylsilanes are not directly discussed in the provided papers. However, the strong protein conformation inducing activity of hydrolyzed trifluorosilane suggests that fluorosilanes can have significant effects on the physical state of biological molecules . Additionally, the solvent properties of hexafluoroisopropanol imply that fluoroalkyl groups can impart unique solvation characteristics, which could be relevant to the solvent behavior of "3-(Heptafluoroisopropoxy)propyltrichlorosilane" . The high purity achieved in the synthesis of related compounds also indicates the potential for obtaining "3-(Heptafluoroisopropoxy)propyltrichlorosilane" with well-defined physical and chemical properties .

Aplicaciones Científicas De Investigación

Specific Scientific Field

The compound is used in the field of Material Science .

Summary of the Application

“3-(Heptafluoroisopropoxy)propyltrichlorosilane” is used in the synthesis of hydrophobic fluoroalkyl functionalized silsesquioxane nanostructures . These nanostructures have potential applications in various areas due to their unique properties.

Methods of Application or Experimental Procedures

The compound is used in the synthesis process of the nanostructures. To a stirred solution of hepta(3,3,3-trifluoropropyl)tricycloheptasiloxane trisodium silanolate 1 (4 g, 3.5 mmol) in THF (70 mL, 0.05 M) is added 3,3,3-trifluoropropyltrichlorosilane (0.871 mL, 5.25 mmol) at room temperature. Triethylamine (0.488 mL, 3.5 mmol) is then immediately added dropwise to the mixture .

Summary of the Results or Outcomes

The outcome of the synthesis process is the production of hydrophobic fluoroalkyl functionalized silsesquioxane nanostructures . The specific results, including any quantitative data or statistical analyses, are not provided in the source.

Ceramic Filled Fluoropolymeric Composite Material

Specific Scientific Field

This application falls under the field of Material Science .

Summary of the Application

“3-(Heptafluoroisopropoxy)propyltrichlorosilane” is used in the production of a ceramic filled fluoropolymeric composite material . This composite material is particularly well suited for use as a bonding ply in a multilayer circuit board and in other applications requiring the ability to flow as well as good thermal, mechanical, and electrical properties .

Methods of Application or Experimental Procedures

The ceramic is coated with a fluorosilane, including “3-(Heptafluoroisopropoxy)propyltrichlorosilane”, and the ceramic has a volume % fraction of between about 45-50 .

Summary of the Results or Outcomes

The outcome of this process is the production of a ceramic filled fluoropolymeric composite material that exhibits improved electrical performance over other printed wiring board materials . The low coefficients of thermal expansion and compliant nature of this electrical substrate material results in improved surface mount reliability and plated through-hole reliability .

Proteomics Research Applications

Specific Scientific Field

This application is in the field of Proteomics Research .

Summary of the Application

“3-(Heptafluoroisopropoxy)propyltrichlorosilane” is a specialty product used for proteomics research applications .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source .

Summary of the Results or Outcomes

The specific results, including any quantitative data or statistical analyses, are not provided in the source .

Surface Modification of Materials

Specific Scientific Field

This application falls under the field of Material Science .

Summary of the Application

“3-(Heptafluoroisopropoxy)propyltrichlorosilane” is used for surface modification of materials . The compound can be used to modify the surface properties of a material, making it more suitable for specific applications .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source .

Summary of the Results or Outcomes

The specific results, including any quantitative data or statistical analyses, are not provided in the source .

Fire Safety Applications

Specific Scientific Field

This application is in the field of Fire Safety .

Summary of the Application

“3-(Heptafluoroisopropoxy)propyltrichlorosilane” is used in fire safety applications . The compound can be used to create materials that are resistant to fire .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source .

Summary of the Results or Outcomes

The specific results, including any quantitative data or statistical analyses, are not provided in the source .

Chemical Synthesis

Specific Scientific Field

This application is in the field of Chemical Synthesis .

Summary of the Application

“3-(Heptafluoroisopropoxy)propyltrichlorosilane” is used in chemical synthesis . The compound can be used as a reagent in the synthesis of other chemicals .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source .

Summary of the Results or Outcomes

The specific results, including any quantitative data or statistical analyses, are not provided in the source .

Safety And Hazards

This compound is classified as a flammable liquid and can cause severe skin burns and eye damage . It is recommended to avoid breathing its vapors and to use protective gloves, protective clothing, and eye/face protection when handling it . In case of contact with skin or eyes, it is advised to rinse with water and seek medical attention . If swallowed or inhaled, immediate medical attention is required .

Propiedades

IUPAC Name |

trichloro-[3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl3F7OSi/c7-18(8,9)3-1-2-17-4(10,5(11,12)13)6(14,15)16/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATGUNJRFUIHOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(C(F)(F)F)(C(F)(F)F)F)C[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3CF(CF3)OCH2CH2CH2SiCl3, C6H6Cl3F7OSi | |

| Record name | Silane, trichloro[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40880222 | |

| Record name | Trichloro(3-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy)propyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Heptafluoroisopropoxy)propyltrichlorosilane | |

CAS RN |

15538-93-9 | |

| Record name | Trichloro[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15538-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15538-93-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trichloro(3-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy)propyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

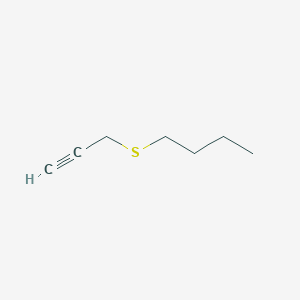

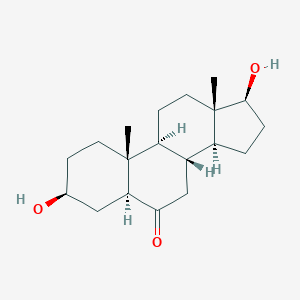

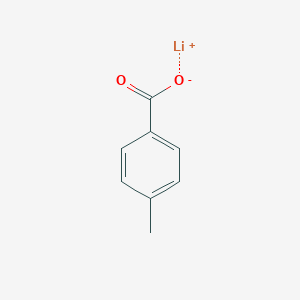

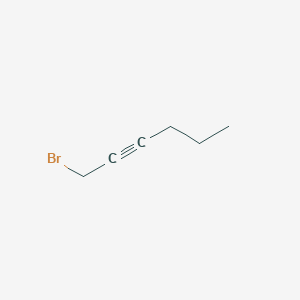

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.